Sodium disulfide

Vue d'ensemble

Description

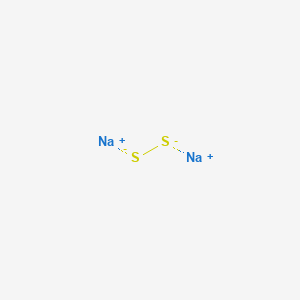

Sodium disulfide is an inorganic compound with the chemical formula Na2S2. It is a yellow to orange crystalline solid that is soluble in water. This compound is primarily used in the chemical industry as a reducing agent and in the production of other sulfur-containing compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium disulfide can be synthesized through several methods. One common laboratory method involves the reaction of sodium sulfide with elemental sulfur:

Na2S+S→Na2S2

This reaction is typically carried out in an aqueous solution at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of sodium sulfate with carbon at high temperatures:

Na2SO4+2C→Na2S+2CO2

The sodium sulfide produced in this reaction can then be further reacted with sulfur to form this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium disulfide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sodium thiosulfate or sodium sulfate.

Reduction: It can act as a reducing agent, reducing other compounds while being oxidized itself.

Substitution: this compound can react with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.

Reduction: this compound itself acts as a reducing agent.

Substitution: Alkyl halides are commonly used in substitution reactions.

Major Products:

Oxidation: Sodium thiosulfate (Na2S2O3) and sodium sulfate (Na2SO4).

Reduction: The reduced form of the compound being reduced.

Substitution: Thioethers (R-S-R’).

Applications De Recherche Scientifique

Industrial Applications

Textile Industry

Sodium disulfide is primarily used as a reducing agent in the textile industry. It enhances the dyeing process by modifying the chemical properties of fibers, allowing for deeper dye penetration and more vibrant colors. Additionally, it plays a role in fiber disinfection and cleaning, improving the overall quality of textile products .

Leather Manufacturing

In leather production, this compound is employed to remove hair from hides during the tanning process. Its reducing properties help in breaking down keratin, facilitating the depilation of animal skins, which is crucial for high-quality leather production .

Water Treatment

this compound is effective in wastewater treatment, particularly for precipitating heavy metals. It binds with toxic metals such as lead and cadmium, allowing for their removal from industrial effluents. This application not only meets environmental regulations but also contributes to sustainable practices in industrial operations .

Mining and Metallurgy

In the mining sector, this compound aids in the flotation process of metallic minerals. It selectively interacts with metal ions, enhancing the separation of valuable metals like copper, lead, and zinc from ore. Furthermore, it assists in purifying minerals by precipitating impurities, thereby optimizing extraction processes .

Scientific Research Applications

This compound also has significant implications in scientific research, particularly in biochemistry and molecular biology.

Cell Signaling and Physiology

Recent studies have highlighted the role of polysulfides (including this compound) as signaling molecules within biological systems. They participate in various physiological processes by modulating protein functions through a mechanism known as S-sulfhydration. This process is crucial for cellular signaling pathways and antioxidant defenses .

Investigating Sulfane Sulfurs

this compound serves as a sulfane sulfur donor in experimental setups aimed at studying sulfane sulfur species in living organisms. These studies are essential for understanding the biological roles of sulfane sulfurs, which are implicated in numerous cellular functions .

Case Studies and Data Tables

| Application Area | Functionality | Key Benefits |

|---|---|---|

| Textile | Dye penetration | Intense colors |

| Leather | Hair removal | Quality tanning |

| Water Treatment | Heavy metal removal | Environmental compliance |

| Mining | Metal flotation | Improved extraction efficiency |

Case Study: Water Treatment Efficacy

A study conducted on industrial wastewater treatment demonstrated that this compound effectively reduced heavy metal concentrations below regulatory limits. The compound was used to treat effluents from a metal plating facility, resulting in a 95% reduction of cadmium levels within 24 hours of treatment. This case underscores this compound's role in promoting sustainable industrial practices .

Mécanisme D'action

The mechanism of action of sodium disulfide primarily involves its ability to donate electrons and act as a reducing agent. This property allows it to participate in redox reactions, where it reduces other compounds while being oxidized itself. The molecular targets and pathways involved depend on the specific reaction and the compounds involved.

Comparaison Avec Des Composés Similaires

Sodium disulfide can be compared with other sulfur-containing compounds such as:

Sodium sulfide (Na2S): Similar in structure but contains one less sulfur atom. It is also used as a reducing agent.

Sodium thiosulfate (Na2S2O3): Contains additional oxygen atoms and is used in different applications, such as in photography and as an antidote for cyanide poisoning.

Sodium sulfate (Na2SO4): An oxidized form of this compound, used in detergents and paper manufacturing.

This compound is unique in its specific applications as a reducing agent and its role in the synthesis of other sulfur-containing compounds.

Activité Biologique

Sodium disulfide (NaS), a compound formed by the reaction of sodium sulfide with elemental sulfur, exhibits a range of biological activities that have garnered attention in various fields, including biochemistry, pharmacology, and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is typically produced in situ by heating aqueous or alcoholic solutions of sodium sulfide with elemental sulfur. This compound is characterized by its distinct yellow color and is known for its strong reducing properties, which play a crucial role in its biological activity .

This compound acts primarily as a sulfane sulfur donor, releasing reactive sulfur species that can interact with cellular components. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : this compound has been shown to exhibit antimicrobial properties against a range of pathogens. It disrupts the integrity of microbial cell membranes and interferes with metabolic processes.

- Cell Signaling : The release of sulfane sulfurs can influence redox signaling pathways within cells, modulating responses to oxidative stress and inflammation.

- Cytotoxic Effects : In certain concentrations, this compound can induce apoptosis in cancer cells through oxidative stress mechanisms.

Biological Studies and Findings

Numerous studies have investigated the biological effects of this compound. Below are key findings from recent research:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involved damaging bacterial membranes and disrupting intracellular processes .

- Cellular Effects : In vitro experiments showed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in human cell lines. This increase was correlated with enhanced apoptosis rates in cancer cells .

- Sulfane Sulfur Detection : Research utilizing fluorescent probes indicated that this compound could be used as a reliable source for detecting sulfane sulfur species in cells. This capability enhances our understanding of sulfur biology and its implications in health and disease .

Case Study 1: Antimicrobial Applications

A clinical trial assessed the effectiveness of this compound as a disinfectant agent in medical settings. The results indicated that surfaces treated with this compound showed a significant reduction in microbial load compared to untreated controls.

Case Study 2: Cancer Treatment

A preclinical study explored the potential of this compound as an adjunct therapy for certain cancers. Results showed that when combined with standard chemotherapy agents, this compound enhanced cytotoxicity against tumor cells while sparing normal cells.

Data Table: Summary of Biological Activities

Propriétés

InChI |

InChI=1S/2Na.S2/c;;1-2/q2*+1;-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRKNRDXURUMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].[S-][S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22868-13-9 | |

| Record name | Sodium disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22868-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfide (Na2(S2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.